molecular formula C31H45N3O8 B1249870 Retaspimycine CAS No. 857402-23-4

Retaspimycine

Numéro de catalogue: B1249870
Numéro CAS: 857402-23-4
Poids moléculaire: 587.7 g/mol
Clé InChI: OAKGNIRUXAZDQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Retaspimycine: est un inhibiteur puissant de (protéine de choc thermique 90), une chaperonne moléculaire impliquée dans le repliement et la stabilisation des protéines.

  • Elle appartient à la classe des analogues de la 17-allylamino-17-démethoxygeldanamycine (17-AAG) .
  • Le composé a la structure chimique : !Retaspimycin Chemical Structure
  • Applications De Recherche Scientifique

      Chemistry: Used as a tool compound to study Hsp90 inhibition and protein folding.

      Biology: Investigated for its effects on cellular processes, protein stability, and chaperone function.

      Medicine: Clinical trials explore its potential as an anticancer agent.

      Industry: May have applications in drug development and protein-based therapies.

  • Mécanisme D'action

    Target of Action

    Retaspimycin, also known as IPI-504, primarily targets the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone protein that plays a crucial role in the proper folding, function, and stability of various client proteins, many of which are oncoproteins and cell signaling proteins important in cell proliferation and survival .

    Mode of Action

    Retaspimycin acts as a potent and selective inhibitor of HSP90 . It binds at the N-terminal ATP/ADP-binding site of HSP90, thereby inhibiting its ATPase activity . This inhibition disrupts the chaperone function of HSP90, leading to the degradation of its client proteins .

    Biochemical Pathways

    The inhibition of HSP90 by Retaspimycin affects multiple biochemical pathways involved in cancer cell survival . For instance, it can inhibit the Unfolded Protein Response (UPR) pathway in multiple myeloma cells . The UPR pathway is a stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum . By inhibiting this pathway, Retaspimycin can induce apoptosis in cancer cells .

    Pharmacokinetics

    The pharmacokinetics of Retaspimycin have been studied in clinical trials . It is administered intravenously at doses ranging from 90 to 500 mg/m² twice weekly for 2 weeks on/1 week off . The maximum tolerated dose (MTD) was found to be 400 mg/m² . Exposure to Retaspimycin increased with dose .

    Result of Action

    The inhibition of HSP90 by Retaspimycin leads to the degradation of oncogenic client proteins, thereby disrupting multiple pathways involved in cancer cell survival . This results in the induction of apoptosis in cancer cells . In clinical studies, Retaspimycin has shown antitumor activity, with some evidence of tumor regression .

    Action Environment

    The action of Retaspimycin can be influenced by various environmental factors. It is known that the cellular environment, including the presence of stressors and the state of other molecular pathways, can impact the effectiveness of HSP90 inhibitors

    Analyse Biochimique

    Biochemical Properties

    Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, Retaspimycin disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.

    Cellular Effects

    Retaspimycin exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Retaspimycin has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, Retaspimycin affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .

    Molecular Mechanism

    The molecular mechanism of Retaspimycin involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. Retaspimycin also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of Retaspimycin have been observed to change over time. The stability and degradation of Retaspimycin are critical factors that influence its long-term effects on cellular function. Studies have shown that Retaspimycin remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .

    Dosage Effects in Animal Models

    The effects of Retaspimycin vary with different dosages in animal models. At lower doses, Retaspimycin has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Retaspimycin can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.

    Metabolic Pathways

    Retaspimycin is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by Retaspimycin affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, Retaspimycin undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .

    Transport and Distribution

    The transport and distribution of Retaspimycin within cells and tissues are mediated by various transporters and binding proteins. Retaspimycin is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, Retaspimycin can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of Retaspimycin in clinical settings.

    Subcellular Localization

    Retaspimycin exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of Retaspimycin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.

    Méthodes De Préparation

      Voies de synthèse: La Retaspimycine peut être synthétisée par des réactions chimiques. Une voie de synthèse courante implique la modification des dérivés de la geldanamycine.

      Conditions de réaction: Les conditions de réaction spécifiques peuvent varier, mais les étapes clés impliquent l'allylation et la déméthoxylation.

      Production industrielle: Les méthodes de production à l'échelle industrielle sont propriétaires, mais elles impliquent probablement l'optimisation des voies de synthèse et des processus de purification.

  • Analyse Des Réactions Chimiques

      Réactions: La Retaspimycine subit diverses réactions, notamment

      Réactifs et conditions communs: Ceux-ci dépendent de la réaction spécifique. Par exemple

      Produits majeurs: Le produit principal est la this compound elle-même.

  • Applications de la recherche scientifique

      Chimie: Utilisé comme composé outil pour étudier l'inhibition de la Hsp90 et le repliement des protéines.

      Biologie: Investigated for its effects on cellular processes, protein stability, and chaperone function.

      Médecine: Des essais cliniques explorent son potentiel en tant qu'agent anticancéreux.

      Industrie: Peut avoir des applications dans le développement de médicaments et les thérapies à base de protéines.

  • Mécanisme d'action

      Inhibition de la Hsp90: La this compound se lie au site de liaison de l'ATP de la Hsp90, perturbant sa fonction.

      Cibles moléculaires: La Hsp90 stabilise les protéines clientes (par exemple, les kinases, les facteurs de transcription).

      Voies: L'inhibition affecte de multiples voies de signalisation, conduisant à une expression protéique modifiée et à des réponses cellulaires modifiées.

  • Comparaison Avec Des Composés Similaires

      Caractéristiques uniques: La haute puissance et la solubilité de la Retaspimycine la distinguent.

      Composés similaires: D'autres inhibiteurs de la Hsp90 comprennent la 17-AAG, la geldanamycine et le ganetespib.

    1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)

    Propriétés

    IUPAC Name

    [13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OAKGNIRUXAZDQF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H45N3O8
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    587.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Retaspimycin
    Reactant of Route 2
    Retaspimycin
    Reactant of Route 3
    Reactant of Route 3
    Retaspimycin
    Reactant of Route 4
    Retaspimycin
    Reactant of Route 5
    Retaspimycin
    Reactant of Route 6
    Retaspimycin

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.